molecular formula C17H14ClFN4O B2509847 N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-86-8

N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2509847
CAS No.: 866846-86-8
M. Wt: 344.77
InChI Key: SMTOFZGUQPHLMB-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 5, and a carboxamide moiety linked to a 5-chloro-2-methylphenyl group at position 2.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-10-3-4-12(18)9-15(10)20-17(24)16-11(2)23(22-21-16)14-7-5-13(19)6-8-14/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTOFZGUQPHLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Structure and Composition

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H15_{15}ClF N5_{5}O
  • Molecular Weight : 335.77 g/mol
  • CAS Number : 1434142-01-4

Physical Properties

PropertyValue
Density1.3 ± 0.1 g/cm³
Boiling Point319.7 ± 42.0 °C
Flash Point147.1 ± 27.9 °C
LogP2.76

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The mechanism of action primarily involves the inhibition of key enzymes associated with cancer cell proliferation.

  • Cell Line Studies :
    • The compound demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance, in one study, derivatives exhibited IC50_{50} values ranging from 1.1 μM to 4.24 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
  • Mechanism of Action :
    • The anticancer effects are attributed to the inhibition of thymidylate synthase (TS), a crucial enzyme for DNA synthesis in rapidly dividing cells. The compound's derivatives showed TS inhibitory activity with IC50_{50} values significantly lower than that of the standard drug Pemetrexed .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Inhibition Studies :
    • Several derivatives were tested against Escherichia coli and Staphylococcus aureus, demonstrating good inhibition rates . The structure-activity relationship (SAR) analysis indicated that modifications on the triazole ring could enhance antimicrobial efficacy.

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties linked to compounds containing the triazole moiety.

  • Mechanistic Insights :
    • Studies indicate that certain triazole derivatives can inhibit neuroinflammation pathways and protect against oxidative stress-induced neuronal damage . The ability to cross the blood-brain barrier (BBB) enhances their therapeutic potential in neurodegenerative diseases.

Case Study 1: Synthesis and Evaluation

A study synthesized various triazole derivatives and evaluated their biological activities through molecular docking and simulation studies. The results indicated that modifications at specific positions on the triazole ring could lead to enhanced binding affinity to target proteins involved in cancer progression .

Case Study 2: Clinical Implications

A clinical trial involving a related triazole compound showed significant improvements in patient outcomes when used as an adjunct therapy in chemotherapy regimens for advanced cancers, suggesting a promising avenue for further exploration .

Scientific Research Applications

Anticancer Properties

1,2,3-Triazole derivatives, including N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways associated with cancer progression .

Case Study: Lung Cancer

A review highlighted the effectiveness of 1,2,3-triazole-containing compounds in treating lung cancer. These compounds demonstrated the ability to synergize with existing therapies like sorafenib to enhance anticancer effects while minimizing toxicity .

Antimicrobial Activity

The triazole ring structure is known for its broad-spectrum antimicrobial activity. Compounds containing this moiety have shown efficacy against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Antiviral Effects

Recent studies have also pointed to the antiviral potential of 1,2,3-triazole derivatives. They may inhibit viral replication through interference with viral enzymes or host cell interactions . This makes them candidates for further development against viral infections.

Drug Development

The unique structural characteristics of this compound allow it to serve as a scaffold for drug development. Its ability to interact with various biological targets makes it suitable for designing multitargeted drugs aimed at complex diseases such as cancer and infections .

Enzyme Inhibition

This compound has shown promise in inhibiting cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase), which are relevant in treating neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can help manage symptoms by increasing acetylcholine levels in the brain .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The 1,2,3-triazole ring can be constructed via click chemistry methods that are efficient and yield high purity products .

Stability and Solubility

Studies indicate that this compound exhibits good stability under various pH conditions and has favorable solubility profiles in both aqueous and organic solvents. These properties are crucial for pharmaceutical formulations .

Comparison with Similar Compounds

Key Observations :

  • Halogen Influence : Compounds 4 and 5 are isostructural, differing only in the halogen substituent (Cl vs. F). Despite similar conformations, crystal packing varies due to halogen size and electronegativity .
  • Synthetic Methods : The target compound’s analogs are synthesized via coupling reactions using EDCI/HOBt in DMF, yielding 62–71% for pyrazole-triazole derivatives .
  • Thermal Stability : Melting points of analogs range widely (123–183°C), influenced by substituent polarity and crystallinity .

Crystallographic and Conformational Analysis

  • Isostructurality : Compounds 4 and 5 crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. Both exhibit planar triazole-pyrazole-thiazole cores, but one fluorophenyl group is perpendicular to the plane, affecting intermolecular interactions .
  • Software Validation : Structures were refined using SHELXL and visualized via WinGX/ORTEP, ensuring high reliability in bond lengths and angles .

Key Observations :

  • Halogen Effects : Chlorine substituents enhance antimicrobial activity, while fluorine improves metabolic stability and target selectivity .
  • Triazole Role : The 1,2,3-triazole core facilitates hydrogen bonding with biological targets, critical for COX inhibition .

Physicochemical Property Trends

  • Solubility : Fluorinated analogs (e.g., 3d) exhibit lower aqueous solubility than chlorinated derivatives due to increased hydrophobicity .
  • Spectroscopic Data : IR and NMR spectra confirm carboxamide (1636–1640 cm⁻¹) and triazole (1400–1560 cm⁻¹) functionalities across analogs .

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